molecular formula C16H21Br2NO2S B12338752 1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 1231160-84-1

1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Cat. No.: B12338752
CAS No.: 1231160-84-1
M. Wt: 451.2 g/mol
InChI Key: CQAAQHZSZYVFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a complex organic compound that belongs to the class of thieno[3,4-c]pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves the bromination of a precursor compound. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out under controlled temperature and solvent conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding thieno[3,4-c]pyrrole derivatives.

    Substitution: Formation of substituted thieno[3,4-c]pyrrole derivatives with various functional groups.

Scientific Research Applications

1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has several applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Material Science: Employed in the design of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione involves its interaction with specific molecular targets. In organic electronics, the compound acts as a charge carrier, facilitating the transport of electrons or holes in the active layer of devices. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5,5-dimethylhydantoin: A brominating agent used in organic synthesis.

    4,7-Dibromo-2,1,3-benzothiadiazole: Used in the synthesis of organic dyes for solar cells.

    4,7-Dibromo-2,1,3-benzoselenadiazole: Another compound used in the preparation of solar cell components.

Uniqueness

1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is unique due to its specific structural features and the presence of the thieno[3,4-c]pyrrole core. This structural motif imparts distinct electronic properties, making it suitable for applications in organic electronics and material science.

Properties

CAS No.

1231160-84-1

Molecular Formula

C16H21Br2NO2S

Molecular Weight

451.2 g/mol

IUPAC Name

1,3-dibromo-5-(3,7-dimethyloctyl)thieno[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C16H21Br2NO2S/c1-9(2)5-4-6-10(3)7-8-19-15(20)11-12(16(19)21)14(18)22-13(11)17/h9-10H,4-8H2,1-3H3

InChI Key

CQAAQHZSZYVFKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCN1C(=O)C2=C(SC(=C2C1=O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.